1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple functional groups, including oxadiazole, triazole, and hydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the triazole ring: This step often involves the use of azide and alkyne precursors in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Hydrazide formation: The hydrazide group can be introduced through the reaction of hydrazine with an appropriate ester or acid chloride.
Final assembly: The final compound is assembled by condensing the intermediate products under specific conditions, often involving reflux in a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro or carbonyl derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its potential as a building block for advanced materials, such as polymers or nanomaterials, is being explored.
Chemical Research: The compound is used as a model system for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide depends on its specific application:
Biological Activity: In medicinal applications, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Chemical Reactivity: The compound’s reactivity is influenced by the electronic and steric properties of its functional groups, which dictate its behavior in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carbohydrazide
- 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide
Uniqueness
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is unique due to the presence of the hydroxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C19H16N8O4 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-5-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C19H16N8O4/c1-30-13-7-8-14(28)12(9-13)10-21-23-19(29)15-16(11-5-3-2-4-6-11)27(26-22-15)18-17(20)24-31-25-18/h2-10,28H,1H3,(H2,20,24)(H,23,29)/b21-10+ |
InChI Key |
GOHSNOZXFFTYJY-UFFVCSGVSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4 |
Origin of Product |
United States |
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